molecular formula C7H8N2O2 B1367121 2-(6-Aminopyridin-3-yl)acetic acid CAS No. 39658-45-2

2-(6-Aminopyridin-3-yl)acetic acid

Cat. No. B1367121
CAS RN: 39658-45-2
M. Wt: 152.15 g/mol
InChI Key: CKUZZJJDLFBRDE-UHFFFAOYSA-N
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Description

“2-(6-Aminopyridin-3-yl)acetic acid” is a chemical compound with the molecular formula C₇H₈N₂O₂ . It has a molecular weight of 152.151 g/mol . This compound is also known by other names such as “2-Amino-5-(carboxymethyl)pyridine” and "2-(6-Aminopyridin-3-yl)ethanoic acid" .


Synthesis Analysis

Aminopyridines, which include “this compound”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of different types of aminopyridine derivatives involves efficient procedures, coordination with metals, and various biological activities .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11) . The Canonical SMILES is C1=CC(=NC=C1CC(=O)O)N . These codes provide a way to represent the molecule’s structure in a standard textual format.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 152.15 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 76.2 Ų . The exact mass and monoisotopic mass are 152.058577502 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

"2-(6-Aminopyridin-3-yl)acetic acid" and related compounds have been extensively studied for their synthesis and structural properties. For instance, Chui et al. (2004) explored the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, discussing their molecular conformations based on NMR and X-Ray data (Chui et al., 2004).

Crystal Structure Analysis

Studies like that of Park et al. (2016) have delved into the crystal structure of related pyridine herbicides, contributing to our understanding of molecular interactions and stability in such compounds (Park et al., 2016).

Reactivity and Synthesis Pathways

Research has also focused on the reactivity of 2-aminopyridine and its derivatives in various chemical contexts. Asadi et al. (2021) investigated the reactivity of 2-aminopyridine in the presence of aryl glyoxals or arylaldehydes, leading to the synthesis of compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, which are significant in chemical synthesis (Asadi et al., 2021).

Molecular Interactions and Tautomerization Studies

The study of molecular interactions and tautomerization in systems involving 2-aminopyridine has been a subject of interest. For example, Inuzuka and Fujimoto (1990) analyzed the UV absorption spectra of 2-aminopyridine in the presence of acetic acid, contributing to the understanding of proton transfer processes (Inuzuka & Fujimoto, 1990).

Drug Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, compounds related to this compound have been synthesized for potential therapeutic applications. Yanagisawa et al. (1987) investigated angiotensin-converting enzyme inhibitors, exploring the structure-activity relationships of these compounds (Yanagisawa et al., 1987).

Bioconjugation and Luminescence Studies

The application of this compound derivatives in bioconjugation and luminescence studies is notable. Mukkala et al. (1993) synthesized luminescent europium(III) and terbium(III) chelates of 2,2′:6′,2″-terpyridine derivatives, which have potential applications in protein labeling (Mukkala et al., 1993).

properties

IUPAC Name

2-(6-aminopyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUZZJJDLFBRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502630
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39658-45-2
Record name (6-Aminopyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Aminopyridin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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